molecular formula C11H16ClNO B8088871 Clorprenaline D7

Clorprenaline D7

Cat. No.: B8088871
M. Wt: 220.74 g/mol
InChI Key: SSMSBSWKLKKXGG-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clorprenaline D7 is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Clorprenaline Hydrochloride's Stability and Degradation :

    • Clorprenaline hydrochloride (CLOR), a β2 adrenergic agonist used for bronchial asthma treatment, was studied for its stability under various degradation conditions. A novel, specific, and robust analytical method using LC–MS/MS was developed for determining clorprenaline HCl. The study identified potential degradation products under basic conditions, which constituted a significant portion of total degradation (Prajapati & Kothari, 2019).
  • Rapid Quantitative Detection in Swine Urine :

    • A lateral-flow immunoassay system was developed for the rapid quantitative detection of clorprenaline residue in swine urine. This method is sensitive, specific, and convenient, offering potential applications in on-site detection of CLP in urine samples (Peng et al., 2014).
  • Identification of Major Metabolites in Swine Urine :

    • A study using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) identified two phase I and seven phase II metabolites of clorprenaline in swine urine, proposing major metabolic pathways including hydroxylation, glucuronidation, and sulphate conjugates (Bi et al., 2015).
  • Development of Immunochromatographic Assay for Pig Urine :

    • An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immunochromatographic assays were developed for detecting clorprenaline in pig urine samples. These methods showed high specificity and sensitivity, indicating their suitability for analyzing CLP in pig urine (Jiang et al., 2018).
  • Fluorescence Quenching in Immunochromatographic Assay :

    • A study explored a novel method to detect β2-adrenergic agonists, including clorprenaline, using fluorescence quenching by immunochromatographic assay. This method could detect multiple β2-adrenergic agonists simultaneously, demonstrating a rapid and sensitive approach suitable for various sample types (Zhang et al., 2016).

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMSBSWKLKKXGG-UNAVHCQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.